n-(4-Acetylthiazol-2-yl)-3-iodobenzamide
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Overview
Description
n-(4-Acetylthiazol-2-yl)-3-iodobenzamide: is a heterocyclic compound that contains both a thiazole ring and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Acetylthiazol-2-yl)-3-iodobenzamide typically involves the formation of the thiazole ring followed by the introduction of the iodinated benzamide group. One common method involves the reaction of 4-acetylthiazole with 3-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: n-(4-Acetylthiazol-2-yl)-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetylthiazole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids, amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: n-(4-Acetylthiazol-2-yl)-3-iodobenzamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of thiazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active derivatives .
Medicine: Its structure suggests it could be a candidate for the design of inhibitors or modulators of specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of n-(4-Acetylthiazol-2-yl)-3-iodobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the iodinated benzamide moiety can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Thiazole-containing compounds: Thiazole, 2-aminothiazole, 4-methylthiazole.
Iodinated benzamides: 3-iodobenzamide, 4-iodobenzamide, N-(3-iodophenyl)acetamide
Uniqueness: n-(4-Acetylthiazol-2-yl)-3-iodobenzamide is unique due to the combination of the thiazole ring and the iodinated benzamide moiety. This dual functionality allows for a wide range of chemical modifications and applications. The presence of the iodine atom also enhances the compound’s reactivity and potential for further derivatization .
Properties
Molecular Formula |
C12H9IN2O2S |
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Molecular Weight |
372.18 g/mol |
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)-3-iodobenzamide |
InChI |
InChI=1S/C12H9IN2O2S/c1-7(16)10-6-18-12(14-10)15-11(17)8-3-2-4-9(13)5-8/h2-6H,1H3,(H,14,15,17) |
InChI Key |
QDQZSAYVZLXAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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